molecular formula C20H24N2O B1203194 N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide CAS No. 23047-26-9

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide

Cat. No. B1203194
CAS RN: 23047-26-9
M. Wt: 308.4 g/mol
InChI Key: CNKJDYQMSWTPRH-UHFFFAOYSA-N
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Description

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide, also known as DPA-714, is a selective and potent ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including mitochondrial function, neuroinflammation, and neurodegeneration. DPA-714 has been widely used in scientific research to investigate the role of TSPO in these processes.

Mechanism Of Action

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide binds to TSPO with high affinity and specificity, leading to the modulation of various signaling pathways and cellular processes. TSPO is involved in the regulation of mitochondrial function and metabolism, as well as in the modulation of inflammatory responses and cell death pathways.

Biochemical And Physiological Effects

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide has been shown to modulate various biochemical and physiological processes in different tissues and cell types. It has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegeneration, as well as to inhibit cancer cell proliferation and migration. N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide has also been shown to modulate mitochondrial function and metabolism in different cell types.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide in scientific research is its high affinity and specificity for TSPO, which allows for the selective modulation of TSPO-mediated signaling pathways and cellular processes. However, one of the limitations of using N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide in scientific research. One potential direction is the investigation of its role in mitochondrial function and metabolism, as well as in the regulation of cellular energy homeostasis. Another potential direction is the investigation of its role in the modulation of immune responses and inflammatory pathways in different disease contexts. Additionally, the development of more potent and selective TSPO ligands could provide new opportunities for the investigation of TSPO-mediated signaling pathways and cellular processes.

Synthesis Methods

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-nitrobenzaldehyde with 2-aminobutane to form the corresponding imine, which is then reduced to the amine. The amine is then reacted with methyl acetyl chloride to form the final product, N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide.

Scientific Research Applications

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide has been used in various scientific research applications, including the study of TSPO expression and function in different tissues and cell types. It has been used to investigate the role of TSPO in neuroinflammation and neurodegeneration, as well as in cancer and other diseases.

properties

IUPAC Name

N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16(23)21(2)14-7-15-22-19-10-5-3-8-17(19)12-13-18-9-4-6-11-20(18)22/h3-6,8-11H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKJDYQMSWTPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943129
Record name N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide

CAS RN

23047-26-9, 20872-53-1
Record name N-Acetyldesipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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